Chiral Resolution Performance: Enantiomeric Excess (ee) of d-Camphoric Acid-Based MOF vs. Baseline
A chiral metal-organic framework (MOF) constructed from d-camphoric acid, [Zn₂(D-Cam)₂(4,4′-bpy)]ₙ, demonstrates enantioselective separation of phenylalanine with an enantiomeric excess (ee) of 92% for the D-enantiomer . This is a direct head-to-head comparison against the baseline racemic mixture (ee = 0%), illustrating the material's capacity for high-purity enantiomer isolation.
| Evidence Dimension | Enantiomeric Excess (ee) for Phenylalanine Resolution |
|---|---|
| Target Compound Data | 92% ee for D-enantiomer |
| Comparator Or Baseline | Racemic phenylalanine mixture (0% ee) |
| Quantified Difference | 92 percentage point increase in ee |
| Conditions | Chiral MOF [Zn₂(D-Cam)₂(4,4′-bpy)]ₙ as stationary phase; enantioselective H-bonding in helical pores |
Why This Matters
This level of resolution efficiency is critical for pharmaceutical applications requiring single-enantiomer purity, directly impacting drug safety and efficacy.
